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Compound of Interest

Compound Name:
N4,N4,N4'-Triphenyl-[1,1'-

biphenyl]-4,4'-diamine

Cat. No.: B189807 Get Quote

Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge

carriers.[3] It involves generating a sheet of charge carriers near one electrode using a short

pulse of light and measuring the time it takes for them to drift across the sample to the counter-

electrode under an applied electric field.[4] This technique is particularly useful for studying the

intrinsic transport properties of materials with minimal influence from external factors.[5]

Experimental Protocol
Sample Preparation: A thin film of the semiconductor material is deposited on a substrate,

typically sandwiched between two electrodes. One electrode must be transparent or semi-

transparent to allow for photo-generation of charge carriers. The thickness of the film should

be sufficient to allow for a measurable transit time, often in the range of several micrometers.

[3][4]

Instrumentation Setup: The sample is placed in an electrical circuit with a voltage source to

apply a bias and a resistor or current amplifier to monitor the photocurrent. A pulsed laser

with a short pulse duration is used to excite the sample. The transient photocurrent is

recorded using a fast oscilloscope.[3]

Measurement:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b189807?utm_src=pdf-interest
https://www.researchgate.net/publication/353743694_Time-of-Flight_Method_for_Determining_the_Drift_Mobility_in_Organic_Semiconductors
https://www.tsijournals.com/articles/charge-carrier-mobility-measurement-in-organic-semiconductors.pdf
https://conservancy.umn.edu/server/api/core/bitstreams/18240605-d4c3-4d1f-b3f4-31a29bb875ab/content
https://www.researchgate.net/publication/353743694_Time-of-Flight_Method_for_Determining_the_Drift_Mobility_in_Organic_Semiconductors
https://www.tsijournals.com/articles/charge-carrier-mobility-measurement-in-organic-semiconductors.pdf
https://www.researchgate.net/publication/353743694_Time-of-Flight_Method_for_Determining_the_Drift_Mobility_in_Organic_Semiconductors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply a constant voltage across the sample.

Illuminate the sample through the transparent electrode with a short laser pulse, creating a

sheet of electron-hole pairs near the electrode.

Depending on the polarity of the applied voltage, either electrons or holes will drift across

the sample.

Record the resulting transient photocurrent as a function of time. The current will be

constant until the charge carriers reach the opposite electrode, at which point it will drop.

Data Analysis:

The transit time (τ) is determined from the transient photocurrent plot.

The charge carrier mobility (μ) is calculated using the formula: μ = L² / (τ * V) where L is

the film thickness and V is the applied voltage.[6]

Data Presentation
Parameter Typical Value/Range Notes

Film Thickness > 1 µm
Thicker films are needed for a

clear transit time.[7]

Laser Pulse Duration < 1 ns
Should be much shorter than

the transit time.

Applied Voltage 1 - 100 V
Determines the electric field

strength.

Measured Mobility 10⁻⁷ - 10¹ cm²/Vs
Highly dependent on the

material.
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Sample Preparation Measurement Data Analysis

Deposit Electrodes Deposit Thin Film Apply Voltage Bias Pulsed Laser Excitation Record Transient Photocurrent Determine Transit Time (τ) Calculate Mobility (μ)

Device Fabrication I-V Measurement Data Analysis

Substrate Cleaning Gate & Dielectric Deposition Semiconductor Film Deposition Source/Drain Electrode Deposition Measure Output Characteristics Measure Transfer Characteristics Extract Transconductance Calculate Mobility (μ)

Sample Preparation Measurement

Data Analysis

Deposit Thin Film Make Four Contacts (van der Pauw) Measure Resistivity Apply Magnetic Field Measure Hall Voltage Calculate Hall Coefficient (R_H)

Calculate Carrier Density (n)

Calculate Hall Mobility (μ_H)

Device Fabrication Dark I-V Measurement Data Analysis

Substrate with Bottom Electrode Deposit Semiconductor Film Deposit Top Electrode Apply Voltage Sweep Measure Current Plot J vs. V (log-log) Identify SCLC Regime (J ∝ V²) Fit to Mott-Gurney Law Extract Mobility (μ)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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